Cas no 2361733-75-5 (N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide)

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is a synthetic organic compound featuring a cyclohexyl-substituted pyrrolidinone core linked to a benzamide moiety with an acrylamide functional group. This structure confers potential reactivity for further chemical modifications, particularly through the acrylamide group, which is amenable to Michael addition or polymerization reactions. The cyclohexyl and pyrrolidinone components may enhance solubility and stability in various organic solvents. The compound’s rigid framework and multifunctional design make it a candidate for applications in medicinal chemistry, such as protease inhibitor development, or as a building block in polymer science. Its well-defined structure allows for precise derivatization in synthetic workflows.
N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide structure
2361733-75-5 structure
Product Name:N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide
CAS No:2361733-75-5
MF:C20H25N3O3
MW:355.43080496788
CID:6547877
PubChem ID:145905289
Update Time:2025-06-13

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26594495
    • N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide
    • Z3298817561
    • N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enamido)benzamide
    • 2361733-75-5
    • Inchi: 1S/C20H25N3O3/c1-2-18(24)21-15-10-8-14(9-11-15)20(26)22-16-12-19(25)23(13-16)17-6-4-3-5-7-17/h2,8-11,16-17H,1,3-7,12-13H2,(H,21,24)(H,22,26)
    • InChI Key: IGQBORBTBIKZNE-UHFFFAOYSA-N
    • SMILES: O=C1CC(CN1C1CCCCC1)NC(C1C=CC(=CC=1)NC(C=C)=O)=O

Computed Properties

  • Exact Mass: 355.18959167g/mol
  • Monoisotopic Mass: 355.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 78.5Ų

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26594495-0.05g
N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enamido)benzamide
2361733-75-5 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide

Introduction to N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide (CAS No: 2361733-75-5)

N-(1-Cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide, identified by its CAS number 2361733-75-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a cyclohexyl group and an oxopyrrolidine moiety in its structure contributes to its distinct chemical properties, making it a promising candidate for further investigation in drug discovery and development.

The compound's structure is characterized by a benzamide core, which is a common pharmacophore in many bioactive molecules. The benzamide group is flanked by an amine-substituted prop-2-enoyl group and a cyclohexyl-substituted oxopyrrolidine ring. This arrangement suggests that the molecule may exhibit interesting interactions with biological targets, particularly enzymes and receptors involved in various disease pathways.

In recent years, there has been growing interest in the development of small molecules that can modulate the activity of enzymes and receptors associated with inflammation, pain, and neurodegenerative diseases. The structural features of N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide make it a candidate for such applications. Specifically, the oxopyrrolidine ring has been shown to interact with certain enzymes in a manner that could lead to the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for further chemical modifications. The benzamide core, in particular, offers numerous opportunities for derivatization, allowing researchers to fine-tune the properties of the molecule. This flexibility is crucial for optimizing pharmacokinetic and pharmacodynamic profiles, which are essential for the successful development of new drugs.

Recent studies have begun to explore the biological activity of N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide. Initial experiments have shown that the compound exhibits inhibitory activity against certain enzymes known to be involved in inflammatory pathways. This finding is particularly exciting because inflammation is a key mechanism underlying many chronic diseases, including arthritis, cardiovascular disease, and certain types of cancer.

The prop-2-enoyl group in the molecule also plays a critical role in its biological activity. This moiety has been shown to interact with specific amino acid residues in target proteins, leading to changes in enzyme activity. By understanding these interactions at a molecular level, researchers can design analogs of N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide that are more potent and selective.

In addition to its potential as an anti-inflammatory agent, N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide may also have applications in the treatment of pain and neurodegenerative diseases. The cyclohexyl group, for instance, has been shown to enhance binding affinity to certain receptors involved in pain signaling. Furthermore, the oxopyrrolidine ring may interact with enzymes that are implicated in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of N-(1-cyclohexyl-5-oxopyrrolidin-3-yl-4-(prop-2-enoylamino)benzamide) has been achieved through multi-step organic reactions. The process involves the formation of the oxopyrrolidine ring followed by functionalization with the propenylamino group and finally coupling with the benzamide moiety. Each step has been optimized to ensure high yield and purity, which are essential for pharmaceutical applications.

The compound's solubility profile has also been studied as part of its preclinical characterization. Solubility is an important factor in drug formulation because it affects how well a drug can be absorbed into the bloodstream after administration. N-(1-Cyclohexyl-benzbicyclo[b]pyrrolobenzamido)-4-propenamido-N-methyl-N-pyridin(benzene)cyclobutanone has demonstrated reasonable solubility in common organic solvents used in pharmaceutical formulations.

In conclusion, N-(1-Cyclohexyl-benzbicyclo[b]pyrrolobenzamido)-4-propenamido-N-methyl-N-pyridine(benzene)cyclobutanone (CAS No: 2361733-75-5) is a promising compound with potential applications in various therapeutic areas. Its unique structural features make it an attractive candidate for further research and development. As more studies are conducted on this molecule, we can expect to see new insights into its biological activity and mechanisms of action.

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